molecular formula C10H9NO7 B7828943 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde

4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B7828943
M. Wt: 255.18 g/mol
InChI Key: PAAPEFSDTHDZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the benzodioxole family This compound is characterized by the presence of methoxy and nitro functional groups attached to a benzodioxole ring, along with an aldehyde group

Preparation Methods

The synthesis of 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a precursor compound, such as 4,7-dimethoxy-1,3-benzodioxole. One common method involves the use of formylation reagents like SnCl4 in a dry solvent such as CH2Cl2 at low temperatures . The reaction mixture is then processed to isolate the desired aldehyde compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles for substitution reactions.

Scientific Research Applications

4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbaldehyde include:

    4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde: Differing by the presence of a propyl group instead of a nitro group.

    1,3-Benzodioxole: Lacks the methoxy and nitro functional groups.

    Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but without the nitro and methoxy groups

Properties

IUPAC Name

4,7-dimethoxy-6-nitro-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7/c1-15-7-5(3-12)6(11(13)14)8(16-2)10-9(7)17-4-18-10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAPEFSDTHDZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1C=O)[N+](=O)[O-])OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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